5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: is a complex organic compound that features a nitro group, a piperidine ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the nitro group and the piperidine ring suggests that it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by the formation of the piperidine ring through cyclization reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial methods may also employ continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction of the nitro group: Formation of 5-amino-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
Substitution reactions: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Due to the presence of the piperidine ring, the compound may exhibit pharmacological activity. It can be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets in biological systems. The nitro group and the piperidine ring may play a role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 5-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
- 5-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
- 5-Nitro-3-[4-(morpholine-1-carbonyl)phenyl]benzoic acid
Uniqueness: The unique combination of the nitro group, piperidine ring, and benzoic acid moiety in 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid distinguishes it from other similar compounds. This specific arrangement of functional groups may result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-nitro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18(20-8-2-1-3-9-20)14-6-4-13(5-7-14)15-10-16(19(23)24)12-17(11-15)21(25)26/h4-7,10-12H,1-3,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLIGOKEVARRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692304 |
Source
|
Record name | 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-48-5 |
Source
|
Record name | 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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